molecular formula C14H6N2O6 B8494447 1,2-Dinitro-9,10-anthracenedione CAS No. 57875-61-3

1,2-Dinitro-9,10-anthracenedione

Cat. No. B8494447
Key on ui cas rn: 57875-61-3
M. Wt: 298.21 g/mol
InChI Key: NMNSBFYYVHREEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04155921

Procedure details

100 g of a dinitroanthraquinone mixture of the composition A are employed and are stirred with C ml of nitrobenzene at D° C. for B hours, the precipitate is filtered off at D° C. and washed with 50 ml of nitrobenzene and the material on the filter is freed from nitrobenzene in vacuo. E g of 1,7-dinitro-anthraquinone of the composition F are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])C3C(=CC=CC=3)[C:7](=[O:19])[C:6]=2[C:5]=1[N+]([O-])=O)([O-:3])=[O:2].[N+:23]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)([O-:25])=[O:24]>>[N+:23]([C:26]1[C:31]2[C:7](=[O:19])[C:6]3[C:15](=[CH:16][CH:17]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=3)[C:14](=[O:18])[C:30]=2[CH:29]=[CH:28][CH:27]=1)([O-:25])=[O:24]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
for B hours, the precipitate is filtered off at D° C
WASH
Type
WASH
Details
and washed with 50 ml of nitrobenzene

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=C(C=C3C(C12)=O)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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